

# Comparative Bioactivity of Methyl(oxolan-2-ylmethyl)amine Derivatives and Structurally Related Analogs

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## Compound of Interest

Compound Name: Methyl(oxolan-2-ylmethyl)amine

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A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of tetrahydrofurfurylamine and furfurylamine derivatives.

Introduction: While direct bioactivity data for **Methyl(oxolan-2-ylmethyl)amine** derivatives remain limited in publicly accessible literature, a review of structurally similar compounds, namely tetrahydrofurfurylamine and furfurylamine derivatives, reveals a range of biological activities. This guide provides a comparative analysis of these related compounds, summarizing their antioxidant, antibacterial, and cytotoxic properties. The information presented herein is intended to serve as a valuable resource for guiding future research and drug discovery efforts in this chemical space.

## Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for various tetrahydrofurfurylamine and furfurylamine derivatives.

Compound Class	Derivative	Biological Activity	Assay	Key Parameter (IC50/MIC)	Organism /Cell Line	Reference
$\alpha$ -Furfuryl-2-alkylamino phosphonates	Diethyl (furan-2-ylmethyl)amino(4-hydroxy-3-methoxyphenyl)methylphosphonate (5a)	Antioxidant	H2O2 Radical Scavenging	IC50 = 42.15 $\mu$ g/mL	-	[1]
Diethyl (furan-2-ylmethyl)amino(p-tolyl)methylphosphonate (5c)	Antioxidant	H2O2 Radical Scavenging	IC50 = 37.03 $\mu$ g/mL	-	[1]	
Diethyl (4-(dimethylamino)phenyl)((furan-2-ylmethyl)amino)methylphosphonate (5e)	Antioxidant	H2O2 Radical Scavenging	IC50 = 35.38 $\mu$ g/mL	-	[1]	
Diethyl (furan-2-ylmethyl)amino(4-methoxyph	Antioxidant	H2O2 Radical Scavenging	IC50 = 38.72 $\mu$ g/mL	-	[1]	

enyl)methyl  
)phosphon  
ate (5i)

Simple Furan Derivatives	Furfuryl alcohol	Antibacterial	Broth Microdilution	MIC = 0.115 μM	Bacillus subtilis	[2]
Furfuryl alcohol	Antibacterial	Broth Microdilution	MIC = 0.115 μM	Salmonella sp.	[2]	
Furfural	Antibacterial	Broth Microdilution	MIC = 0.027 μM	Bacillus subtilis	[2]	
Furfural	Antibacterial	Broth Microdilution	MIC = 0.029 μM	Salmonella sp.	[2]	
Furoic acid	Antibacterial	Broth Microdilution	MIC = 0.015 μM	Bacillus subtilis	[2]	
Furoic acid	Antibacterial	Broth Microdilution	MIC = 0.009 μM	Salmonella sp.	[2]	
Furan-derived Chalcones	Chalcone 2a	Antibacterial	Broth Microdilution	MIC = 256 μg/mL	Staphylococcus aureus	[3]
Chalcone 2b	Antibacterial	Broth Microdilution	MIC = 256 μg/mL	Staphylococcus aureus	[3]	
Chalcone 2c	Antibacterial	Broth Microdilution	MIC = 256 μg/mL	Staphylococcus aureus	[3]	
Chalcone 2a	Antibacterial	Broth Microdilution	MIC = 512 μg/mL	Escherichia coli	[3]	

n					
Chalcone 2c	Antibacterial	Broth Microdilution	MIC = 1024 µg/mL	Escherichia coli	[3]
Fuopyrimidine Derivatives	Compound 7b	Cytotoxicity	MTT Assay	IC50 = 6.66 µM	A549 (Lung Cancer) [4]
Compound 7b	Cytotoxicity	MTT Assay	IC50 = 7.28 µM	HepG2 (Liver Cancer)	[4]
Compound 7b	Cytotoxicity	MTT Assay	IC50 = 6.72 µM	MCF-7 (Breast Cancer)	[4]
Compound 7b	Cytotoxicity	MTT Assay	IC50 = 14.5 µM	PC3 (Prostate Cancer)	[4]

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>) Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge hydrogen peroxide radicals.

- **Reagent Preparation:** A solution of hydrogen peroxide (40 mM) is prepared in phosphate buffer (pH 7.4).
- **Sample Preparation:** The test compounds and a standard (e.g., ascorbic acid) are prepared in various concentrations.
- **Assay Procedure:**
  - The test compound solution (1 mL) is added to the hydrogen peroxide solution (2 mL).

- The absorbance is measured at 230 nm after 10 minutes against a blank solution containing phosphate buffer without hydrogen peroxide.
- Calculation: The percentage of hydrogen peroxide scavenged is calculated using the formula: % Scavenging =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$  where Abs\_control is the absorbance of the control (hydrogen peroxide solution without sample) and Abs\_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the hydrogen peroxide radicals, is then determined. [\[1\]](#)

## Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism. [\[2\]](#)[\[3\]](#)

## MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

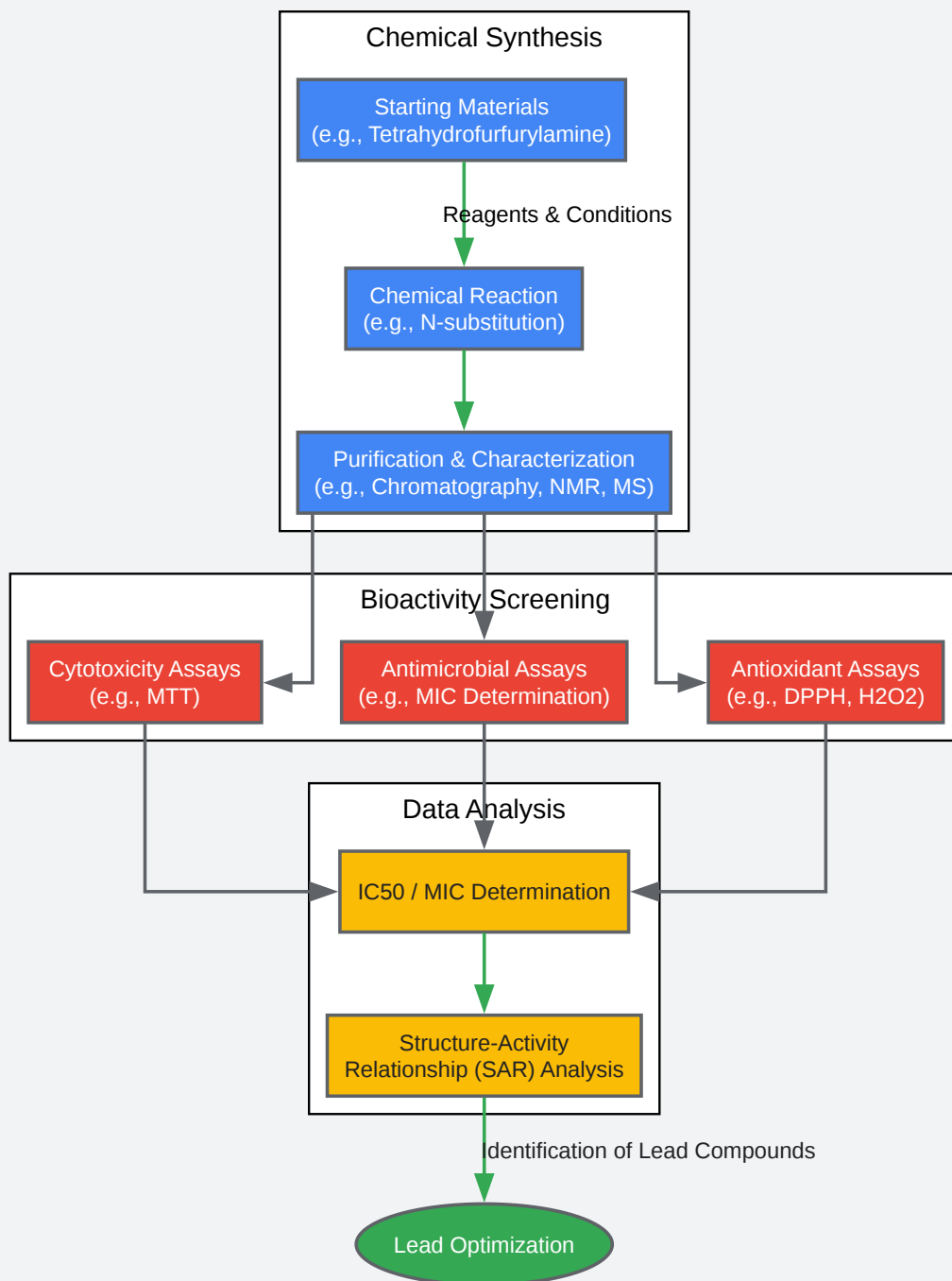
- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- **MTT Addition:** MTT solution is added to each well and the plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC50 Calculation:** The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.<sup>[4]</sup>

## Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and bioactivity screening of novel amine derivatives.

## General Workflow for Synthesis and Bioactivity Screening of Amine Derivatives

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Caption: General workflow for synthesis and bioactivity screening.

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## References

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